MPD1 protein is classified as a member of the immunoglobulin superfamily. It is encoded by the PDCD1 gene located on chromosome 2 in humans. The protein consists of an extracellular domain that binds to its ligands, Programmed Death Ligand 1 and Programmed Death Ligand 2, which are expressed on antigen-presenting cells and tumor cells. The interaction between MPD1 and its ligands sends inhibitory signals to T cells, leading to reduced immune responses.
The synthesis of MPD1 protein can be achieved through several methods, including:
For recombinant synthesis, the PDCD1 gene is typically cloned into plasmids containing strong promoters (e.g., CMV or T7) to enhance expression levels. Following transformation into suitable host cells (like Escherichia coli or HEK293 cells), the cells are cultured under optimal conditions to induce protein expression. Post-expression, purification techniques such as affinity chromatography (using His-tags or antibody-based methods) are employed to isolate MPD1 from cellular lysates.
The MPD1 protein structure consists of an extracellular domain with an immunoglobulin-like fold, a transmembrane domain, and a cytoplasmic tail that contains signaling motifs. The extracellular domain is crucial for ligand binding and includes two key regions that interact with Programmed Death Ligand 1 and Programmed Death Ligand 2.
Crystallographic studies have revealed that the extracellular domain forms a dimeric structure when bound to its ligands, which is essential for its inhibitory function on T cell activation. Detailed structural data can be found in databases such as the Protein Data Bank (PDB).
MPD1 protein primarily participates in receptor-ligand interactions that trigger downstream signaling pathways within T cells. The binding of Programmed Death Ligand 1 or Programmed Death Ligand 2 to MPD1 initiates a series of biochemical reactions that lead to:
These reactions are mediated by intracellular signaling cascades involving phosphatases such as SHP-2, which dephosphorylate key signaling proteins involved in T cell activation.
The mechanism of action of MPD1 protein revolves around its role as an immune checkpoint. Upon binding with its ligands:
Studies have shown that blocking MPD1 interactions can enhance anti-tumor immunity, providing insights into potential therapeutic strategies for cancer treatment.
MPD1 protein is typically soluble in aqueous buffers at physiological pH levels (around 7.4). Its stability can be influenced by factors such as temperature and ionic strength.
The protein exhibits specific binding affinities for its ligands, which can be quantified using techniques like surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA). The molecular weight of MPD1 is approximately 55 kDa when glycosylated.
MPD1 protein has significant applications in both basic research and clinical settings:
Saccharomyces cerevisiae MPD1 (Multicopy Suppressor of PDI1 Deletion 1) is a non-essential but functionally significant protein disulfide isomerase localized to the endoplasmic reticulum (ER). It plays specialized roles in oxidative protein folding and quality control, particularly under conditions of ER stress or when canonical PDI pathways are compromised. Its discovery and characterization have provided critical insights into the functional redundancy and diversification within the PDI family.
MPD1 is encoded by the locus YOR288C on chromosome XV in S. cerevisiae. The gene spans 1,077 base pairs and translates into a 318-amino-acid protein with a molecular weight of 36.4 kDa and an isoelectric point of 10.18, distinguishing it from other acidic PDI family members [1]. The protein contains a canonical N-terminal signal peptide (residues 1–22) for ER translocation and a C-terminal HDEL ER retention sequence [3] [6].
Evolutionary Insights:
Table 1: Genomic and Biochemical Features of MPD1
Property | Value |
---|---|
Systematic Name | YOR288C |
Chromosomal Location | XV: 1,077 bp |
Protein Length | 318 amino acids |
Molecular Weight | 36.4 kDa |
Isoelectric Point (pI) | 10.18 |
Cellular Abundance | 3,140 ± 1,495 molecules/cell |
Protein Domains | Thioredoxin-like a-domain, redox-inactive b-domain |
MPD1 was identified in 1995 through a screen for multicopy suppressors of PDI1 deletion-induced lethality. Overexpression of MPD1 rescued viability and restored defects in carboxypeptidase Y (CPY) maturation, establishing it as a functional PDI paralog [3] [6].
Key Functional Attributes:
The PDI family in S. cerevisiae comprises five members (Pdi1p, Mpd1p, Mpd2p, Eug1p, Eps1p), all containing thioredoxin-like domains but differing in domain architecture and substrate specificity. MPD1 belongs to the a-b-type PDIs, characterized by one redox-active a-domain and one redox-inactive b-domain [5] [9].
Functional Differentiation:
Table 2: MPD1 vs. Canonical PDI1 in S. cerevisiae
Feature | MPD1 | PDI1 |
---|---|---|
Domain Structure | a-b (single active site) | a-b-b'-a' (two active sites) |
Catalytic Motif | APWCGHCK | CGHC (both a-domains) |
Essentiality | Non-essential | Essential |
ER Retention | HDEL | KDEL |
Primary Role | Glycoprotein folding, PDI1 backup | General oxidative folding |
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